N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of triazole antifungal agents and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide involves inhibition of fungal lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, and its inhibition leads to membrane dysfunction and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards fungal cells. It has minimal effects on human cells and does not interfere with human cytochrome P450 enzymes, which are essential for drug metabolism.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is its broad-spectrum antifungal activity. It has also shown promising results in combination therapy with other antifungal agents. However, its limited solubility in aqueous solutions and poor pharmacokinetic properties have posed challenges in its development as a therapeutic agent.
Future Directions
1. Development of novel formulations to improve the solubility and bioavailability of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide.
2. Exploration of its potential as an antitumor agent in vivo.
3. Investigation of its activity against emerging fungal pathogens.
4. Evaluation of its efficacy in combination therapy with other antifungal agents.
5. Development of structure-activity relationship studies to optimize its antifungal activity and selectivity.
In conclusion, this compound is a promising chemical compound that has shown potent antifungal and antitumor activity in various studies. Its development as a therapeutic agent requires further research to overcome its limitations and optimize its activity and selectivity.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide involves the reaction of 5-chloro-2-methylbenzoic acid with 1,1,1-trichloro-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol in the presence of a base. The resulting intermediate is then converted to the final product by reacting with an amine.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its antifungal activity. It has shown potent activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, it has also demonstrated antitumor activity in various cancer cell lines.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-9-4-5-12(15)8-13(9)17-14(20)6-7-19-11(3)16-10(2)18-19/h4-5,8H,6-7H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFQAQYLMLZLNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=NC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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